molecular formula C7H11ClF3N B2643436 (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1821707-37-2

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B2643436
CAS RN: 1821707-37-2
M. Wt: 201.62
InChI Key: PCZLFRMXTFKADK-RWOHWRPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride, commonly known as WIN 35428, is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In 1.0]heptane hydrochloride.

Scientific Research Applications

Structural Characterization

  • Structural Analysis : The 7-azabicyclo[2.2.1]heptane structure, a related chemical, has been characterized in its hydrochloride salt form, providing insights into the structural properties of similar compounds (Britvin & Rumyantsev, 2017).

Synthetic Techniques

  • Synthesis Methods : Research includes the development of synthesis methods for related azabicycloheptanes, which are crucial for producing analogues and derivatives for various applications (Carroll et al., 2001).

Chemical Properties and Reactivity

  • Chemical Reactivity : Studies have explored the reactivity of similar azabicycloheptanes, shedding light on their behavior and potential uses in various chemical reactions (Shustov et al., 1985).

Pharmacological Aspects

  • Pharmacophore Development : Azabicycloheptanes, closely related to the compound , have been identified as important pharmacophores, suggesting potential applications in drug development and pharmacology (Kriis et al., 2010).

Advanced Synthesis Techniques

  • Novel Synthesis Approaches : Innovative methods for synthesizing azabicycloheptane derivatives, which could be applicable to (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride, have been researched (Liao et al., 2016).

properties

IUPAC Name

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZLFRMXTFKADK-RWOHWRPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2NC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]2NC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

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